2-Fluoro-4-methoxybenzo[d]thiazole is a synthetic compound with the molecular formula and a molecular weight of 183.2 g/mol. This compound is classified under the thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The compound's structure features a fluorine atom and a methoxy group attached to a benzothiazole ring, contributing to its unique chemical reactivity and potential applications in medicinal chemistry.
The synthesis of 2-Fluoro-4-methoxybenzo[d]thiazole typically involves several methods, primarily focusing on the reaction of substituted 2-aminobenzothiazoles with various reagents. A common synthetic route includes:
Technical details regarding the synthesis can vary, but they generally follow established protocols for thiazole chemistry, including electrophilic substitution reactions.
The molecular structure of 2-Fluoro-4-methoxybenzo[d]thiazole can be represented using various notations:
InChI=1S/C8H6FNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
HSEHFKTUOAQOKQ-UHFFFAOYSA-N
COC1=C2C(=CC=C1)SC(=N2)F
This data illustrates the compound's connectivity and functional groups, highlighting its potential for various chemical interactions .
2-Fluoro-4-methoxybenzo[d]thiazole participates in several chemical reactions:
These reactions expand the utility of 2-Fluoro-4-methoxybenzo[d]thiazole in synthetic organic chemistry.
The mechanism of action for 2-Fluoro-4-methoxybenzo[d]thiazole is closely tied to its biological activities:
This multifaceted action underscores the compound's potential as a therapeutic agent.
The physical and chemical properties of 2-Fluoro-4-methoxybenzo[d]thiazole include:
These properties are critical for understanding how the compound behaves in different environments and its suitability for various applications .
The applications of 2-Fluoro-4-methoxybenzo[d]thiazole are diverse:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8